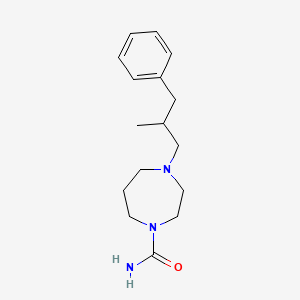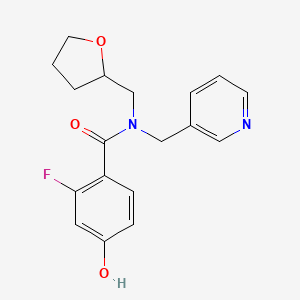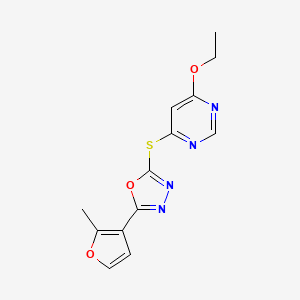![molecular formula C15H23N5O B7633145 6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B7633145.png)
6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells, making it a potential antitumor agent.
Biochemical and Physiological Effects:
Studies have shown that 6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine exhibits cytotoxic effects on cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. These effects make it a promising candidate for further research in the area of cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine in lab experiments is its potential as a cytotoxic agent. This makes it a valuable tool for studying cancer cells and their response to various treatments. However, one limitation of using this compound is its potential toxicity to healthy cells. Careful consideration must be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for research involving 6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine. One direction involves further studies on its mechanism of action and its potential as a cytotoxic agent. Another direction involves the development of new methods for synthesizing this compound. Additionally, research could be conducted on the potential use of this compound in combination with other drugs for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine has been achieved through several methods. One such method involves the reaction of 6-ethoxy-2-chloropyrimidine with 1-(1,3,5-trimethylpyrazol-4-yl)propan-1-ol in the presence of a base. Another method involves the reaction of 6-ethoxy-2-chloropyrimidine with 1-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine in the presence of a base. Both of these methods have been successful in producing the desired compound.
Applications De Recherche Scientifique
6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine has been used in various scientific research applications. One such application involves its use as a potential antitumor agent. Studies have shown that this compound exhibits cytotoxic effects on cancer cells, making it a promising candidate for further research in this area.
Propriétés
IUPAC Name |
6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-6-12(15-10(3)19-20(5)11(15)4)18-13-8-14(21-7-2)17-9-16-13/h8-9,12H,6-7H2,1-5H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHZQCRCHWJJTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(N(N=C1C)C)C)NC2=CC(=NC=N2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)



![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)
![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)

![2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7633106.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633111.png)
![2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide](/img/structure/B7633127.png)
![5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7633141.png)

![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7633150.png)
![2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7633156.png)